molecular formula C24H24N4O3S B11602966 ethyl 4-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-propyl-1H-pyrazol-4-yl]ethylidene}amino)benzoate

ethyl 4-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-propyl-1H-pyrazol-4-yl]ethylidene}amino)benzoate

Cat. No.: B11602966
M. Wt: 448.5 g/mol
InChI Key: VFOXHQFFTFOJSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-[(E)-{1-[1-(1,3-BENZOTHIAZOL-2-YL)-5-HYDROXY-3-PROPYL-1H-PYRAZOL-4-YL]ETHYLIDENE}AMINO]BENZOATE is a complex organic compound featuring a benzothiazole ring, a pyrazole ring, and an ethyl benzoate moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(E)-{1-[1-(1,3-BENZOTHIAZOL-2-YL)-5-HYDROXY-3-PROPYL-1H-PYRAZOL-4-YL]ETHYLIDENE}AMINO]BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrazole intermediates, followed by their coupling through a condensation reaction. The final step involves esterification to introduce the ethyl benzoate group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[(E)-{1-[1-(1,3-BENZOTHIAZOL-2-YL)-5-HYDROXY-3-PROPYL-1H-PYRAZOL-4-YL]ETHYLIDENE}AMINO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

ETHYL 4-[(E)-{1-[1-(1,3-BENZOTHIAZOL-2-YL)-5-HYDROXY-3-PROPYL-1H-PYRAZOL-4-YL]ETHYLIDENE}AMINO]BENZOATE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-[(E)-{1-[1-(1,3-BENZOTHIAZOL-2-YL)-5-HYDROXY-3-PROPYL-1H-PYRAZOL-4-YL]ETHYLIDENE}AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The benzothiazole and pyrazole rings are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzothiazole: A simpler compound with similar structural features.

    Pyrazole derivatives: Compounds containing the pyrazole ring with various substituents.

    Ethyl benzoate: A simpler ester with similar functional groups.

Uniqueness

ETHYL 4-[(E)-{1-[1-(1,3-BENZOTHIAZOL-2-YL)-5-HYDROXY-3-PROPYL-1H-PYRAZOL-4-YL]ETHYLIDENE}AMINO]BENZOATE is unique due to its combination of benzothiazole, pyrazole, and ethyl benzoate moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H24N4O3S

Molecular Weight

448.5 g/mol

IUPAC Name

ethyl 4-[1-[2-(1,3-benzothiazol-2-yl)-3-oxo-5-propyl-1H-pyrazol-4-yl]ethylideneamino]benzoate

InChI

InChI=1S/C24H24N4O3S/c1-4-8-19-21(15(3)25-17-13-11-16(12-14-17)23(30)31-5-2)22(29)28(27-19)24-26-18-9-6-7-10-20(18)32-24/h6-7,9-14,27H,4-5,8H2,1-3H3

InChI Key

VFOXHQFFTFOJSY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NC4=CC=C(C=C4)C(=O)OCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.